molecular formula C7H6Br2O3S B2450439 2,4-Dibromo-6-(methylsulfonyl)benzenol CAS No. 400087-32-3

2,4-Dibromo-6-(methylsulfonyl)benzenol

Cat. No.: B2450439
CAS No.: 400087-32-3
M. Wt: 329.99
InChI Key: ROZCHTKEJHBNAL-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(methylsulfonyl)benzenol is an organic compound with the molecular formula C7H6Br2O3S It is characterized by the presence of two bromine atoms, a methylsulfonyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(methylsulfonyl)benzenol typically involves the bromination of 6-(methylsulfonyl)benzenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(methylsulfonyl)benzenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium azide (NaN3) or alkyl halides (R-X) in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-Dibromo-6-(methylsulfonyl)benzaldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,4-Dibromo-6-(methylsulfonyl)benzenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(methylsulfonyl)benzenol involves its interaction with specific molecular targets. The bromine atoms and the methylsulfonyl group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-(methylsulfonyl)phenol
  • 2,4-Dichloro-6-(methylsulfonyl)benzenol
  • 2,4-Dibromo-6-(ethylsulfonyl)benzenol

Uniqueness

2,4-Dibromo-6-(methylsulfonyl)benzenol is unique due to the specific arrangement of bromine atoms and the methylsulfonyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,4-dibromo-6-methylsulfonylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O3S/c1-13(11,12)6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZCHTKEJHBNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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